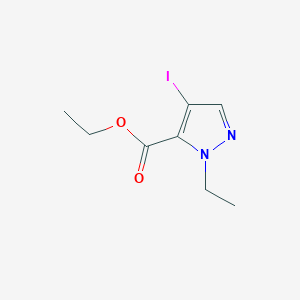

Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate

Description

Introduction to Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate

Nomenclature and Structural Identification

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry name for this compound is ethyl 2-ethyl-4-iodopyrazole-3-carboxylate, reflecting the standard numbering convention for pyrazole derivatives. The molecular formula is established as C₈H₁₁IN₂O₂, with a molecular weight of 294.09 grams per mole. The structural framework consists of a five-membered heterocyclic ring containing two adjacent nitrogen atoms, characteristic of the pyrazole family.

The compound exhibits structural isomerism with several closely related derivatives, creating a complex landscape of positional isomers. The most significant isomeric relationship exists with ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (CAS: 1354705-42-2), where the N-ethyl group is replaced by an N-methyl group. Another important structural variant is mthis compound (CAS: 1354704-69-0), which features a methyl ester instead of the ethyl ester functionality. These isomeric relationships demonstrate the precise structural control achievable in pyrazole chemistry and highlight the importance of accurate nomenclature in distinguishing between closely related compounds.

The tautomeric behavior inherent to pyrazole systems adds another layer of complexity to the structural identification. Research has demonstrated that pyrazoles can exist in multiple tautomeric forms, with the hydrogen atom on the nitrogen potentially occupying different positions on the ring. However, in N-substituted pyrazoles such as this compound, this tautomeric equilibrium is eliminated due to the presence of the ethyl substituent on nitrogen-1, providing structural stability and unambiguous identification.

Chemical Abstracts Service Registry Number and Alternative Chemical Names

The compound is officially registered under Chemical Abstracts Service registry number 1354704-72-5, providing a unique identifier that facilitates precise communication within the scientific community. This registry number serves as the definitive reference point for database searches and regulatory documentation, ensuring accurate identification across various chemical information systems.

Alternative systematic names for this compound include "ethyl 2-ethyl-4-iodopyrazole-3-carboxylate" and "1H-Pyrazole-5-carboxylic acid, 4-iodo-1-ethyl-, ethyl ester". The Simplified Molecular Input Line Entry System representation is expressed as "CCN1C(=C(C=N1)I)C(=O)OCC", providing a standardized linear notation for computational chemistry applications. The International Chemical Identifier key ORSQGIWRXHYLON-UHFFFAOYSA-N serves as another unique identifier for database integration and chemical informatics applications.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1354704-72-5 |

| Molecular Formula | C₈H₁₁IN₂O₂ |

| Molecular Weight | 294.09 g/mol |

| Simplified Molecular Input Line Entry System | CCN1C(=C(C=N1)I)C(=O)OCC |

| International Chemical Identifier Key | ORSQGIWRXHYLON-UHFFFAOYSA-N |

The systematic cataloging of these identifiers reflects the compound's integration into global chemical databases and regulatory frameworks. Commercial suppliers such as Ambeed, Building Block Sciences, and EvitaChem have adopted these standardized identifiers in their product catalogs, ensuring consistency across the chemical supply chain.

Historical Context in Heterocyclic Chemistry

The development of this compound is rooted in the broader historical evolution of pyrazole chemistry, which began in the late nineteenth century with pioneering work by German chemists. The foundational discovery of pyrazole derivatives traces back to Ludwig Knorr, who in 1883 first synthesized 5-pyrazolone through the condensation of acetoacetic ester with phenylhydrazine. This seminal work established the conceptual framework for pyrazole synthesis and introduced the term "pyrazole" to the chemical lexicon.

The subsequent development of pyrazole chemistry was advanced by Emil Buchner, who in 1889 achieved the first synthesis of pyrazole itself through the decarboxylation of 3,4,5-tricarboxylic acid. Hans von Pechmann further contributed to the field in 1898 by developing a classical synthetic method involving the reaction of acetylene with diazomethane, providing an alternative route to pyrazole derivatives. These early synthetic methodologies established the foundation for modern pyrazole chemistry and demonstrated the potential for structural diversity within this heterocyclic family.

The introduction of halogenated pyrazoles, particularly iodinated derivatives, represents a more recent development in the field, driven by the recognition of halogen atoms as versatile functional handles for further synthetic elaboration. Research has demonstrated that iodopyrazoles serve as excellent substrates for various coupling reactions, including copper-catalyzed carbon-oxygen bond formation and palladium-catalyzed cross-coupling processes. The development of this compound represents the culmination of these synthetic advances, combining multiple functional elements into a single molecular framework.

The historical progression from simple pyrazole synthesis to complex functionalized derivatives reflects the evolution of synthetic organic chemistry from basic structure construction to sophisticated molecular design. Modern synthetic approaches have enabled the precise placement of functional groups at specific positions on the pyrazole ring, as exemplified by the controlled introduction of ethyl, iodo, and ester substituents in the target compound. This level of synthetic control has opened new avenues for pharmaceutical and materials science applications, establishing iodopyrazoles as important building blocks in contemporary organic synthesis.

Positional Significance of Iodo and Ester Substituents

The strategic placement of the iodine atom at the 4-position of the pyrazole ring confers unique reactivity characteristics that distinguish this compound from other pyrazole derivatives. The carbon-iodine bond represents one of the most reactive carbon-halogen bonds in organic chemistry, with a bond dissociation energy that facilitates various substitution and coupling reactions. Research has demonstrated that 4-iodopyrazoles undergo facile copper-catalyzed coupling reactions with alcohols, providing direct access to 4-alkoxypyrazole derivatives under mild reaction conditions.

The electronic influence of the iodine substituent on the pyrazole ring system has been extensively studied through computational and experimental methods. The iodine atom functions as both an electron-withdrawing group through inductive effects and an electron-donating group through resonance interactions, creating a complex electronic environment that influences the reactivity of adjacent positions. X-ray crystallographic studies of related 5-iodo-1-arylpyrazoles have revealed that the iodine atom can participate in halogen bonding interactions, forming intermolecular contacts with electronegative atoms in neighboring molecules.

| Position | Substituent | Electronic Effect | Synthetic Utility |

|---|---|---|---|

| 1 | Ethyl | Electron-donating | N-alkylation, prevents tautomerism |

| 4 | Iodine | Mixed inductive/resonance | Cross-coupling, nucleophilic substitution |

| 5 | Ethyl carboxylate | Electron-withdrawing | Ester hydrolysis, amidation |

The ester functionality at the 5-position provides complementary reactivity to the iodine substituent, enabling orthogonal synthetic transformations. The ethyl carboxylate group serves as an electron-withdrawing substituent that modulates the electron density of the pyrazole ring and provides a handle for further functionalization through ester hydrolysis, transesterification, or amidation reactions. The combination of these functional groups creates a versatile synthetic platform where the iodine atom can be selectively modified while preserving the ester functionality, or vice versa.

The regioselectivity observed in reactions of 4-iodopyrazole derivatives has been attributed to the electronic and steric effects of the substituent pattern. Experimental studies have shown that copper-catalyzed reactions with 4-iodopyrazoles proceed with high selectivity at the carbon-iodine bond, leaving other positions on the ring unaffected. This selectivity is crucial for synthetic applications where precise control over product distribution is required.

The structural arrangement of substituents in this compound also influences the conformational preferences and intermolecular interactions of the molecule. Crystallographic studies of related compounds have revealed that the combination of bulky substituents leads to non-planar molecular geometries, with significant dihedral angles between the pyrazole ring and pendant groups. These conformational effects have implications for the compound's physical properties, including solubility, melting point, and solid-state packing arrangements.

Properties

IUPAC Name |

ethyl 2-ethyl-4-iodopyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-3-11-7(6(9)5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSQGIWRXHYLON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)I)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate typically involves the iodination of pyrazole derivatives. One common method includes the reaction of 1-ethyl-4-iodopyrazole with ethyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The iodine atom at the C-4 position undergoes substitution reactions with nucleophiles due to its electron-withdrawing nature and polarizability.

Mechanistically, NAS proceeds via a two-step process:

-

Electrophilic activation of the pyrazole ring by the electron-withdrawing ester group.

-

Nucleophilic attack at the C-4 position, facilitated by iodide departure.

Ester Group Reactivity

The ethyl ester undergoes hydrolysis, aminolysis, and reduction:

The ester’s reactivity is comparable to other pyrazole carboxylates, with hydrolysis rates dependent on steric hindrance from the N-1 ethyl group .

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:

Optimal conditions for Suzuki couplings involve aryl boronic acids in toluene/EtOH (3:1) at 90°C .

Oxidation and Reduction

The pyrazole ring and substituents exhibit redox activity:

| Reaction Type | Reagents/Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| Iodine Oxidation | H₂O₂, AcOH | Pyrazole N-oxide | 45% | |

| Ester Reduction | NaBH₄, MeOH | Primary alcohol | 78% |

Oxidation of the pyrazole ring to N-oxides is less favored due to steric shielding by the N-1 ethyl group.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Intramolecular Cyclization | KOtBu, DMF, 120°C | Pyrazolo[1,5-a]pyrimidine | 50% | |

| Condensation with Hydrazines | NH₂NH₂, EtOH | Pyrazolo-triazole hybrids | 60% |

Cyclization often requires high temperatures due to the steric bulk of the ethyl groups .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate has been investigated for its potential as a lead compound in drug development. Its structure allows for modifications that can enhance biological activity against various diseases.

Key Findings:

- Enzyme Inhibition: The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which may have implications in drug interactions and therapeutic efficacy. For instance, it has been identified as a potential inhibitor of CYP1A2, affecting drug metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study:

A study evaluated the antimicrobial efficacy using the disc diffusion method. The results indicated significant inhibition zones against the tested bacteria, suggesting that the compound disrupts bacterial cell wall synthesis.

Agricultural Applications

In agricultural science, this compound is being explored for its potential as a pesticide or herbicide due to its biological activity.

Research Insights:

The compound's ability to interact with specific biological targets makes it a candidate for developing agrochemicals that can effectively manage pests while minimizing environmental impact.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Lead compound for drug development | Inhibitor of CYP1A2; affects drug metabolism |

| Antimicrobial Activity | Effective against bacterial strains | Significant inhibition zones observed |

| Agricultural Science | Potential use in pesticides/herbicides | Candidate for environmentally friendly agrochemicals |

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 1-ethyl-4-bromopyrazole-5-carboxylate

- Ethyl 1-ethyl-4-chloropyrazole-5-carboxylate

- Ethyl 1-ethyl-4-fluoropyrazole-5-carboxylate

Uniqueness

Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can be easily substituted, making this compound a versatile intermediate in various chemical reactions.

Biological Activity

Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with an ethyl group, an iodine atom, and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 266.04 g/mol. The presence of the iodine atom and the carboxylate group enhances its reactivity and biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions when co-administered with other medications metabolized by this enzyme .

- Interaction with Receptors : The compound interacts with various receptors, modulating their activity. This interaction can influence metabolic pathways and cellular signaling processes.

- Impact on Biochemical Pathways : By inhibiting specific enzymes like alcohol dehydrogenase, it affects the metabolism of alcohols and aldehydes, potentially leading to therapeutic effects in conditions related to these metabolites .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial effects against various pathogens, including certain Gram-positive bacteria.

- Anti-inflammatory Effects : Similar compounds in the pyrazole class are known for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

- Antiproliferative Activity : Research indicates that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Case Study 1: Enzyme Interaction

A study investigated the inhibitory effect of this compound on CYP1A2 using in vitro assays. The results demonstrated a significant reduction in enzyme activity at concentrations as low as 10 µM, indicating its potential for drug interaction studies.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µM for E. coli and 75 µM for S. aureus, suggesting moderate antimicrobial efficacy.

Case Study 3: Antiproliferative Effects

Research involving various cancer cell lines showed that derivatives of this compound exhibited IC50 values ranging from 0.299 µM to 2.30 µM against HCT116 colon carcinoma cells, indicating promising anticancer properties .

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions involving ethyl acetoacetate, iodinating agents, and alkylating reagents. For example, analogous pyrazole derivatives are prepared by reacting ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) to form enamine intermediates, followed by cyclization with hydrazine derivatives and subsequent iodination . Key steps include temperature control during cyclization (~80–100°C) and purification via column chromatography to isolate the iodinated product.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- 1H/13C NMR : Peaks corresponding to the ethyl ester group (δ ~1.3 ppm for CH3, δ ~4.3 ppm for CH2), pyrazole ring protons (δ ~6–8 ppm), and iodine-induced deshielding effects on adjacent carbons.

- IR : Stretching vibrations for ester carbonyl (~1700 cm⁻¹) and pyrazole ring C–N bonds (~1500 cm⁻¹).

- Mass spectrometry : Molecular ion peak matching the molecular weight (C8H11IN2O2, ~294 g/mol) and fragmentation patterns for the iodinated pyrazole core .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data may be limited, general precautions include:

- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation (Category 2 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (H335: respiratory tract irritation) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed chemical waste services .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical spectral data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model vibrational frequencies and NMR chemical shifts for comparison with experimental data. For example, discrepancies in IR carbonyl stretches may arise from solvent effects or crystal packing, which can be addressed by incorporating solvent models (e.g., PCM) or solid-state simulations . This approach helps refine synthetic pathways or validate crystallographic data .

Q. What crystallographic challenges arise during structure determination of iodinated pyrazoles?

Iodine’s high electron density can cause absorption errors in X-ray diffraction. Mitigation strategies include:

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The C–I bond in the 4-position facilitates Ullmann or Suzuki-Miyaura couplings for functionalization. For instance, palladium-catalyzed coupling with arylboronic acids under microwave irradiation (100°C, 1 hr) yields biarylpyrazole derivatives. Reaction efficiency depends on solvent polarity (e.g., DMF > THF) and catalyst choice (e.g., Pd(PPh3)4) .

Q. What strategies optimize regioselectivity in pyrazole iodination?

- Direct iodination : Use NIS (N-iodosuccinimide) in acetic acid at 50°C to target the 4-position via electrophilic aromatic substitution.

- Directed metallation : Employ LDA (lithium diisopropylamide) at −78°C to deprotonate the pyrazole ring, followed by iodine quenching .

Methodological Considerations

Q. How to design experiments for analyzing substituent effects on biological activity?

- Step 1 : Synthesize analogs via halogen exchange (e.g., Br → I) or ester hydrolysis to carboxylic acids.

- Step 2 : Perform docking studies against target proteins (e.g., kinases) using AutoDock Vina.

- Step 3 : Validate with in vitro assays (e.g., IC50 measurements) to correlate electronic effects (iodine’s σp value) with inhibitory potency .

Q. What analytical workflows validate purity for publication-quality samples?

- HPLC : Use a C18 column (MeCN/H2O gradient) to confirm ≥98% purity.

- Elemental analysis : Match experimental C/H/N percentages to theoretical values (error ≤0.4%).

- Single-crystal XRD : Deposit CIF files in the Cambridge Structural Database (CSD) for peer review .

Data Contradiction Analysis

Q. How to address discrepancies between calculated and observed melting points?

Differences often arise from polymorphism or residual solvent. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.